N-cyclohexylbenzene-1,2-diamine dihydrochloride
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Overview
Description
N-cyclohexylbenzene-1,2-diamine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. This compound is known for its unique structure, which includes a cyclohexyl group attached to a benzene ring with two amine groups, and it is often used in various chemical and biological studies.
Preparation Methods
The synthesis of N-cyclohexylbenzene-1,2-diamine dihydrochloride typically involves the reaction of cyclohexylamine with o-phenylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
N-cyclohexylbenzene-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The amine groups in the compound can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-cyclohexylbenzene-1,2-diamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cyclohexylbenzene-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-cyclohexylbenzene-1,2-diamine dihydrochloride can be compared with other similar compounds, such as:
N-cyclohexylbenzene-1,2-diamine: Lacks the dihydrochloride component, which may affect its solubility and reactivity.
2-N-cyclohexylbenzene-1,3-diamine: Differs in the position of the amine groups on the benzene ring, leading to different chemical and biological properties.
2-N-cyclohexylbenzene-1,2-diamine;monohydrochloride: Contains only one hydrochloride group, which may influence its stability and reactivity.
The uniqueness of this compound lies in its specific structure and the presence of two hydrochloride groups, which can enhance its solubility and stability in various applications.
Properties
IUPAC Name |
2-N-cyclohexylbenzene-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;;/h4-5,8-10,14H,1-3,6-7,13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHHSRAKKOXWEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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